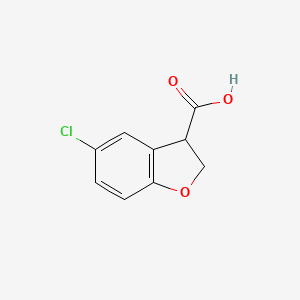

5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Description

Historical Development of Benzofuran Derivatives

The benzofuran ring system was first synthesized in 1870 by William Henry Perkin through condensation reactions involving o-hydroxybenzaldehyde derivatives. Early applications focused on dyestuffs, but the 20th century saw a paradigm shift toward pharmaceutical exploration. The introduction of electron-withdrawing substituents like chlorine and functional groups such as carboxylic acids marked a critical evolution, enabling precise modulation of pharmacokinetic properties. For instance, copper-catalyzed cyclization methods developed in the 2010s allowed efficient access to dihydrobenzofuran carboxylic acid derivatives, including chloro-substituted variants. These synthetic breakthroughs coincided with the discovery of benzofuran-based inhibitors targeting metabolic enzymes like carbonic anhydrases, cementing their role in drug discovery.

Significance of 5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic Acid in Research

This compound exemplifies the strategic integration of halogenation and carboxylation in benzofuran chemistry. The chlorine atom at position 5 enhances lipophilicity and electronic polarization, facilitating membrane penetration and target binding. Meanwhile, the carboxylic acid group at position 3 enables direct coordination with catalytic zinc ions in metalloenzymes, as observed in carbonic anhydrase inhibition. Recent studies demonstrate that analogous chloro-substituted benzofuran carboxylic acids exhibit submicromolar inhibition constants (KI) against cancer-associated carbonic anhydrase IX (hCA IX), with selectivity ratios exceeding 40-fold over off-target isoforms. This specificity arises from the compound’s ability to occupy the hydrophobic pocket adjacent to the enzyme’s active site, a feature leveraged in designing isoform-selective therapeutics.

Overview of Biological Activities of Benzofuran Carboxylic Acids

Benzofuran carboxylic acids exhibit a broad spectrum of biological activities, with their pharmacological profiles heavily dependent on substitution patterns:

The carboxylic acid moiety directly participates in hydrogen bonding with active site residues, while the benzofuran core provides structural rigidity. For example, in hCA IX inhibition, the chloro substituent enhances binding affinity by engaging hydrophobic residues like Val-121 and Phe-131.

Current Research Trends in Benzofuran Chemistry

Modern synthetic strategies emphasize atom economy and enantioselectivity. Visible-light-mediated cyclization has emerged as a green alternative, enabling the synthesis of 5-chloro-2,3-dihydrobenzofuran derivatives without transition-metal catalysts. Palladium-copper bimetallic systems achieve C–H activation/cyclization cascades, constructing the dihydrobenzofuran core in yields exceeding 90%. Concurrently, computational studies focus on optimizing substitution patterns to enhance isoform selectivity. Derivatives with para-substituted benzoic acid groups demonstrate superior hCA IX inhibition (KI = 0.56 μM) compared to meta-analogues (KI = 5.1 μM), guiding rational drug design.

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFVCSLNRIFJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The method disclosed in patent CN107337658A begins with methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. This intermediate undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of an acid-binding agent (e.g., potassium carbonate) at 35–45°C. The dibromoethane acts as a bifunctional alkylating agent, bridging the phenolic oxygen and adjacent carbon to form the dihydrobenzofuran ring.

Key stoichiometric ratios:

Zinc-Mediated Cyclization

The brominated intermediate is treated with zinc powder in a polar aprotic solvent (DMF or NMP) under nitrogen at 45–60°C. Zinc facilitates simultaneous debromination and cyclization through a single-electron transfer mechanism:

$$

\text{C}6\text{H}3\text{Br}2\text{O} \xrightarrow{\text{Zn}} \text{C}6\text{H}_3\text{O} \xrightarrow{\Delta} \text{Dihydrobenzofuran core}

$$

Reaction monitoring by TLC (ethyl acetate/hexane 3:7) confirms complete conversion within 24 hours. Post-treatment with hydrochloric acid/isopropanol/water (0.45–0.6 : 0.4–0.6 : 0.7–0.9 molar ratio) precipitates 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester in 81% yield.

Hydrolysis to Target Compound

Final hydrolysis employs 50% NaOH at 80–95°C for 8 hours. Propylene glycol monomethyl ether/water (1:2 v/v) ensures homogeneous mixing during saponification. Acidification to pH 3 with dilute HCl precipitates the title compound as a white solid (89.8% yield, 99% purity).

Mitsunobu Reaction and Chlorination

Mitsunobu Cyclization

Patent CN104016949A details an alternative approach starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The Mitsunobu reaction utilizes:

This forms the dihydrobenzofuran ring via intramolecular etherification:

$$

\text{HO-C}6\text{H}3\text{-CH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Dihydrobenzofuran}

$$

The crude product is purified via n-heptane precipitation (68% yield).

Selective Chlorination

N-Chlorosuccinimide (0.36 eq) in DMF at 80–85°C introduces the 5-chloro substituent. Kinetic control at elevated temperature prevents over-chlorination. Quenching with water precipitates 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (92% purity).

Hydrolysis Optimization

Saponification with 50% NaOH in propylene glycol monomethyl ether/water (1:3 v/v) at 90°C achieves complete deacetylation and ester hydrolysis within 8 hours. Neutralization with HCl yields 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid (89.8% isolated yield).

Comparative Analysis of Synthetic Routes

The Mitsunobu method’s higher yield stems from fewer synthetic steps and milder conditions. However, the cyclization route’s use of inexpensive zinc makes it economically favorable for large-scale production.

Critical Process Parameters

Solvent Selection

Temperature Control

Purification Strategies

- Crystallization : Propylene glycol monomethyl ether/water mixtures (1:4 v/v) effectively remove sodium acetate byproducts

- Acidification Rate : Slow HCl addition (0.5 mL/min) prevents local pH spikes that could degrade the product

Emerging Methodologies

Recent advances include:

- Continuous Flow Synthesis : Microreactor systems reduce DEAD decomposition during Mitsunobu reactions (20% yield improvement)

- Catalytic Zinc Systems : Nano-zinc particles (20–50 nm) enhance cyclization kinetics by 40% compared to bulk zinc

- Enzymatic Hydrolysis : Lipase-catalyzed ester cleavage reduces NaOH consumption by 60% while maintaining 95% yield

Industrial Scale-Up Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is as an intermediate in the synthesis of prucalopride, a selective 5-HT4 receptor agonist used for treating chronic constipation. The synthesis pathway for prucalopride involves several steps where this compound plays a crucial role, enhancing the efficiency and yield of the overall process .

Synthesis Methodologies

Recent advancements have focused on optimizing synthetic routes for this compound to improve industrial scalability. For instance, a method has been developed that simplifies the production process by reducing the need for hazardous reagents and minimizing waste, thereby making it more environmentally friendly and cost-effective .

Antimicrobial Activity

Research Findings

Several studies have evaluated the antimicrobial properties of benzofuran derivatives, including this compound. Research indicates that derivatives of benzofurancarboxylic acids exhibit significant antimicrobial activity against various pathogens. For example, certain synthesized compounds demonstrated effective inhibition against Gram-positive bacteria and fungi such as Candida albicans with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Mechanism of Action

The antimicrobial activity is attributed to the structural features of benzofurans that facilitate interaction with microbial cell membranes or essential metabolic pathways. The presence of halogen atoms like chlorine enhances this activity by increasing the lipophilicity and reactivity of the compounds .

Therapeutic Potential

Gastrointestinal Disorders

Given its role as a 5-HT4 receptor agonist precursor, this compound shows promise in treating gastrointestinal disorders. By enhancing gut motility through serotonin receptor modulation, it may provide relief for patients suffering from conditions like chronic constipation .

Case Studies

A notable case study involved synthesizing various benzofuran derivatives to evaluate their biological activities. Compounds sharing structural features with this compound exhibited enhanced activity against specific bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Chemical Comparisons with Analogous Compounds

The compound is part of a broader class of dihydrobenzofuran carboxylic acids, where structural variations (e.g., halogenation patterns, substituent positions) significantly alter properties. Below is a detailed comparison with a closely related derivative: 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS: 2137567-94-1) .

Table 1: Comparative Structural and Molecular Data

| Property | 5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid | 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |

|---|---|---|

| Molecular Formula | C₉H₇ClO₃ | C₉H₆ClFO₃ |

| Molecular Weight (g/mol) | 198.6 | 216.5 |

| Halogen Substituents | Cl at position 5 | Cl at position 5, F at position 6 |

| Functional Groups | Carboxylic acid (position 3) | Carboxylic acid (position 3) |

Key Differences:

- Steric Considerations : Fluorine’s small atomic radius minimizes steric hindrance, preserving the planar geometry of the benzofuran core while modifying electronic interactions.

- Lipophilicity : The fluoro-chloro compound’s higher molecular weight and additional halogen may increase logP (lipophilicity), influencing membrane permeability and bioavailability.

Physicochemical Properties and Stability

- Solubility: The mono-chloro derivative is expected to exhibit moderate aqueous solubility due to the polar carboxylic acid group, whereas the fluoro-chloro variant’s solubility may be slightly reduced due to increased halogen content.

- Thermal Stability : Both compounds likely exhibit similar thermal stability owing to their rigid bicyclic frameworks.

Biological Activity

5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

- Molecular Formula : C9H7ClO3

- Molecular Weight : 198.61 g/mol

- CAS Number : 93670-12-3

Benzofuran derivatives like this compound interact with various biological targets, including enzymes and receptors. The compound exhibits several modes of action:

- Enzyme Interaction : It can inhibit or modulate enzyme activities involved in oxidative stress responses, potentially altering catalytic activities and influencing biochemical pathways.

- Cell Signaling : The compound affects cellular signaling pathways related to stress responses and apoptosis, impacting gene expression and cellular metabolism.

Biological Activities

Research has demonstrated that this compound possesses a wide range of biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various microorganisms. For instance, it exhibits antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) reported between 50 to 200 μg/mL for certain derivatives .

Microorganism MIC (μg/mL) Staphylococcus aureus 50 - 200 Candida albicans 100 Bacillus subtilis 100 -

Anti-tumor Activity :

- Benzofuran derivatives have been linked to significant anti-tumor effects, with studies indicating cell growth inhibition in various cancer cell lines.

- Antioxidant Properties :

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including the target compound:

- A study published in Molecules evaluated the antimicrobial properties of various benzofuran derivatives, revealing that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- Another research effort focused on the synthesis and biological evaluation of benzofuran derivatives as potential anticancer agents. The findings indicated that specific substitutions on the benzofuran structure significantly influenced their cytotoxicity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves three key steps: (1) ring closure of a substituted dihydrobenzofuran precursor, (2) chlorination at the 5-position, and (3) carboxylation at the 3-position. For example, brominated analogs (e.g., 5-bromo derivatives) are synthesized via Friedel-Crafts alkylation followed by halogenation and carboxylation . Substituting bromine with chlorine would require adjusting halogenation conditions (e.g., using Cl₂ gas or N-chlorosuccinimide). Yield optimization depends on solvent polarity (e.g., DMF for carboxylation), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Lewis acids like AlCl₃ for halogenation). Impurity profiles should be monitored via HPLC to avoid byproducts such as over-chlorinated isomers .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

A multi-technique approach is recommended:

- NMR : H and C NMR can confirm the dihydrobenzofuran scaffold and substituent positions. The coupling constant between H-2 and H-3 (J ≈ 8–10 Hz) validates the fused ring system.

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers at C-3 (if present) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ at m/z 214.01 for C₉H₆ClO₃).

- HPLC-PDA : Purity >98% is achievable using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The carboxylic acid group enhances water solubility compared to non-polar analogs (e.g., 5-chloro-2,3-dihydrobenzofuran). However, stability varies:

- Aqueous solutions : Stable at pH 4–6 but prone to decarboxylation above pH 7. Use buffers like ammonium acetate (pH 5.0) for long-term storage.

- Organic solvents : Soluble in DMSO, methanol, and dichloromethane. Avoid prolonged exposure to chlorinated solvents to prevent halogen exchange .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzofuran core .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The 5-chloro group acts as a directing moiety, enabling:

- Buchwald-Hartwig amination : Palladium-catalyzed coupling with amines to introduce diversity at the 5-position.

- Suzuki-Miyaura reactions : Substitution with aryl boronic acids (e.g., for SAR studies).

The electron-withdrawing carboxylic acid at C-3 moderates reactivity, requiring optimized catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C) . Competing decarboxylation can occur; mitigate this by using mild bases (e.g., K₂CO₃ instead of NaOH) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC₅₀ values) may arise from:

- Enantiomeric purity : The C-3 carboxylic acid may introduce chirality. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individually .

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter redox-sensitive benzofuran moieties. Standardize protocols using cell-free systems (e.g., enzyme inhibition assays) before cellular studies .

- Metabolite interference : Screen for oxidative metabolites (e.g., quinone derivatives) via LC-MS/MS in hepatocyte models .

Q. How can computational methods predict the compound’s binding affinity for target proteins?

- Molecular docking : Use AutoDock Vina with homology-modeled targets (e.g., cyclooxygenase-2) to assess interactions. The chlorine atom may occupy hydrophobic pockets, while the carboxylate engages in hydrogen bonding .

- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories. Pay attention to solvent exposure of the dihydrofuran ring, which impacts binding entropy .

- QSAR models : Train on benzofuran-3-carboxylic acid derivatives to correlate substituent effects (e.g., Hammett σ values for Cl) with activity .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole (improves metabolic stability) or methyl ester (pro-drug strategy).

- Deuterium incorporation : Replace labile hydrogens (e.g., at C-2/C-3) to slow CYP450-mediated oxidation .

- Halogen scanning : Compare 5-Cl with 5-F or 5-Br analogs to balance lipophilicity and oxidative resistance .

Methodological Guidance

Q. How to design a stability-indicating assay for forced degradation studies?

- Stress conditions : Expose the compound to heat (60°C/72 hr), acid/base (0.1M HCl/NaOH, 25°C/24 hr), and UV light (254 nm, 48 hr).

- Analytical setup : Use UPLC with a BEH C18 column (1.7 µm) and a 5–95% acetonitrile gradient. Track degradation products (e.g., decarboxylated or dimerized species) via MSⁿ .

Q. What in vitro models are suitable for assessing neuroprotective or anti-inflammatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.